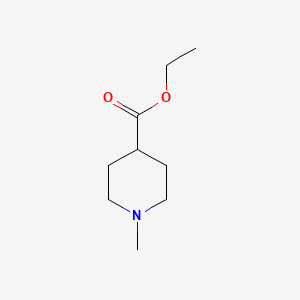

Ethyl 1-methylpiperidine-4-carboxylate

描述

Contextual Significance within Nitrogen Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental components of many biologically active compounds, including a vast number of pharmaceuticals and natural alkaloids. wikipedia.orgnih.gov Within this broad class, the piperidine (B6355638) motif is recognized as a "privileged scaffold," a molecular framework that is recurrent in drugs targeting a range of biological receptors. nih.govtaylorandfrancis.com The prevalence of the piperidine ring is attributed to its three-dimensional structure and its ability to be readily functionalized, allowing for precise orientation of substituents to interact with biological targets. researchgate.net

Ethyl 1-methylpiperidine-4-carboxylate is significant in this context because it provides a pre-functionalized piperidine core. The ester group at the 4-position can be readily converted into other functional groups such as amides, carboxylic acids, or alcohols, while the N-methyl group confers specific properties to the nitrogen atom. This makes the compound a valuable reactant for the synthesis of diverse piperidine derivatives. Research has demonstrated its utility as a precursor for compounds with significant biological applications, including:

Inhibitors of bacterial enoyl-ACP reductase, an enzyme essential for fatty acid synthesis in pathogens like S. aureus and E. coli. sigmaaldrich.com

Agonists for the GABA-A receptor, a key target in the central nervous system. sigmaaldrich.com

Water-soluble DNA-binding subunits for analogues of the potent cytotoxic antibiotic CC-1065. sigmaaldrich.com

Core structures for various tricyclic pharmaceuticals and 5-HT3 antagonists. sigmaaldrich.com

The compound's structure is closely related to key fragments of highly active narcotic analgesics, such as fentanyl and meperidine, further underscoring its importance in medicinal chemistry. researchgate.netnih.gov

Historical Evolution of Piperidine Chemistry Relevant to this compound Research

The journey of piperidine chemistry began in 1850 when it was first isolated by the Scottish chemist Thomas Anderson from the reaction of piperine (B192125) (the pungent compound in black pepper) with nitric acid. wikipedia.org The development of synthetic methods, such as the industrial-scale hydrogenation of pyridine (B92270), made piperidine and its derivatives widely accessible for chemical research. wikipedia.org

A critical development relevant to this compound was the exploration of methods to functionalize the piperidine ring. The synthesis of piperidine-4-carboxylic acid (isonipecotic acid) and its subsequent esterification to compounds like ethyl piperidine-4-carboxylate (ethyl isonipecotate) were pivotal steps. nist.govchemicalbook.com These methods provided a means to introduce a versatile chemical handle at the 4-position of the ring.

Simultaneously, methods for N-alkylation of the piperidine nitrogen were established. Reductive amination using formaldehyde (B43269) became a common and efficient method to introduce the N-methyl group, converting ethyl isonipecotate into this compound. google.com For instance, one synthetic route involves the reaction of 1-methylisonipecotic acid hydrochloride with thionyl chloride in methanol (B129727) to produce the corresponding methyl ester, a closely related compound. prepchem.com The development of such synthetic protocols was instrumental in the broader rise of piperidine-based pharmaceuticals, most notably the fentanyl class of analgesics, which features a 4-substituted N-alkylated piperidine core. researchgate.net

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is dominated by its application as a versatile synthetic intermediate. Its pre-existing N-methyl and C4-ester functionalities make it an efficient starting point for multi-step syntheses, saving time and resources in the construction of complex target molecules.

Recent and ongoing research efforts utilize this compound in several key areas:

Development of Novel Therapeutics: It is a key reactant in the synthesis of novel 5-HT1F agonists, which are under investigation for the treatment of migraines. google.com It has also been employed in the synthesis of morphine analogs, aiming to develop analgesics with improved properties. google.com

Synthesis of Pharmaceutical Intermediates: The compound is a precursor to more complex intermediates, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which is essential for producing new generations of narcotic analgesics. researchgate.net

Exploration of New Biological Targets: As a building block, it contributes to the creation of libraries of novel piperidine derivatives for screening against a wide range of biological targets, including enzymes, receptors, and ion channels involved in cancer, infectious diseases, and neurological disorders. sigmaaldrich.comtaylorandfrancis.com

Future directions for research involving this compound are likely to focus on expanding its synthetic utility. This includes its incorporation into novel, efficient synthetic methodologies, such as cascade reactions and diversity-oriented synthesis, to rapidly generate molecular complexity. Furthermore, as new biological targets are identified, the compound will remain a valuable scaffold for the design and synthesis of new potential therapeutic agents. The continuing importance of the piperidine core in drug discovery ensures that its derivatives, including this compound, will remain relevant in the field of medicinal chemistry. nih.gov

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₂ | sigmaaldrich.com |

| Molecular Weight | 171.24 g/mol | sigmaaldrich.com |

| CAS Number | 24252-37-7 | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 0.963 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.450 | sigmaaldrich.com |

| InChI Key | JWXOOQCMGJBSML-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | CCOC(=O)C1CCN(C)CC1 | sigmaaldrich.com |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1-benzylpiperidin-4-one |

| Alfentanil |

| CC-1065 |

| Codeine |

| Coniine |

| This compound |

| Ethyl isonipecotate |

| Ethyl piperidine-4-carboxylate |

| Fentanyl |

| Formaldehyde |

| Isonipecotic acid |

| Meperidine |

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate |

| Morphine |

| Nitric acid |

| Phencyclidine |

| Piperidine |

| Piperidine-4-carboxylic acid |

| Piperine |

| Pyridine |

| Remifentanil |

| Solenopsin |

| Sufentanil |

| Thebaine |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 1-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXOOQCMGJBSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453777 | |

| Record name | Ethyl 1-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24252-37-7 | |

| Record name | Ethyl 1-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-methylpiperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 1 Methylpiperidine 4 Carboxylate and Its Derivatives

Esterification Reactions and Methodological Enhancements

The formation of the ethyl ester from the corresponding carboxylic acid is a critical step in the synthesis of the title compound. Both classical and novel methods have been employed to achieve this transformation efficiently.

Fischer Esterification Variants for Carboxylic Acid Precursors

The Fischer-Speier esterification is a classical and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. google.comrsc.orgdicp.ac.cnresearchgate.netrug.nlmasterorganicchemistry.com The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate. rsc.orgmasterorganicchemistry.com Elimination of water drives the reaction towards the formation of the ester. google.comresearchgate.net

In the context of synthesizing ethyl 1-methylpiperidine-4-carboxylate, the precursor is 1-methylpiperidine-4-carboxylic acid. A typical procedure involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). dicp.ac.cnrug.nl To drive the equilibrium towards the product side, an excess of the alcohol reactant is often used, or water is removed as it is formed, for instance, through azeotropic distillation. google.comdicp.ac.cn

One documented synthesis of the methyl ester analogue, mthis compound, involves treating 1-methylisonipecotic acid hydrochloride with methanol (B129727) in the presence of thionyl chloride. prepchem.com The thionyl chloride reacts with methanol to generate HCl in situ, which then acts as the catalyst for the esterification. This method provides the desired ester in high yield. prepchem.com

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 1-Methylisonipecotic acid hydrochloride | Methanol, Thionyl chloride | -10°C to 40°C | Mthis compound | 87% | prepchem.com |

| Isonipecotic acid | Ethanol, Thionyl chloride | 0°C to reflux | Ethyl 4-piperidinecarboxylate | 94% | chemicalbook.com |

Novel Direct Esterification Techniques

While Fischer esterification is robust, the need for strongly acidic conditions can be incompatible with sensitive functional groups. This has led to the development of milder, direct esterification methods.

One such approach utilizes a dried Dowex H+ resin in combination with sodium iodide (NaI). This system has proven effective for the synthesis of sterically hindered esters from carboxylic acids and alcohols under relatively mild conditions. nih.gov The isolation of the product is often simplified, sometimes requiring no further purification. nih.gov

Another innovative method involves the diazotization of amines. A continuous flow protocol using methylamine (B109427) and 1,3-propanedinitrite in THF has been developed for the synthesis of methyl esters from various carboxylic acids. organic-chemistry.org This technique is rapid, with reaction times around 20 minutes at 90°C, and is compatible with a wide range of functional groups, including nitrogen-containing heterocycles. organic-chemistry.org

Organocatalytic methods have also emerged as powerful alternatives. For instance, sulfur(IV)-based organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols. rsc.org These catalysts operate under redox-neutral conditions and facilitate the reaction via the activation of the carboxylic acid. rsc.org

N-Alkylation and N-Methylation Strategies for Piperidine (B6355638) Ring Systems

The introduction of the methyl group onto the piperidine nitrogen is a key transformation in the synthesis of the target compound. This can be achieved either by starting with a pre-methylated precursor or by N-methylation of a piperidine derivative.

Transfer Hydrogenation Approaches for N-Methylation

Transfer hydrogenation is a valuable technique for the N-methylation of piperidines. This method often utilizes a hydrogen donor in the presence of a metal catalyst. A notable example is the reductive methylation of ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate using aqueous formaldehyde (B43269) and hydrogen gas over a palladium on carbon (Pd/C) catalyst. google.com This one-pot procedure provides the N-methylated product in high yield. google.com

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using excess formic acid and formaldehyde. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction proceeds via reductive amination and advantageously does not lead to the formation of quaternary ammonium (B1175870) salts. wikipedia.org A synthesis of N-methyl-4-piperidinecarboxylic acid methyl ester has been reported using methyl isonipecotate, formic acid, and formaldehyde under reflux conditions, affording the product in 91% yield. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate | 37% aq. CH₂O, H₂, 10% Pd/C, Ethanol | 50 psi H₂, 12 h | Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate | 94.5% | google.com |

| Methyl isonipecotate | Formic acid, 40% aq. Formaldehyde, Methanol | Reflux, 3 h | N-Methyl-4-piperidinecarboxylic acid methyl ester | 91% | chemicalbook.com |

| Isonipecotic acid | Formic acid, Formaldehyde, Palladium, Water | 90-95°C | 1-Methylpiperidine-4-carboxylic acid hydrochloride | - | chemicalbook.com |

Alternative N-Alkylation Protocols

Besides transfer hydrogenation, other N-alkylation methods are commonly employed. Direct N-alkylation of a secondary piperidine with an alkyl halide is a fundamental approach. For instance, reacting a piperidine derivative with an alkyl bromide or iodide in a suitable solvent like acetonitrile, often in the presence of a base such as potassium carbonate or N,N-diisopropylethylamine, can yield the N-alkylated product. researchgate.netchemicalforums.com The slow addition of the alkylating agent can help to prevent the formation of quaternary ammonium salts. researchgate.net

Reductive amination of an aldehyde or ketone with an amine in the presence of a reducing agent is another powerful strategy for forming C-N bonds. libretexts.orgyoutube.compsu.edu This can be applied to the synthesis of N-substituted piperidines. For example, the reaction of a piperidine with an aldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a catalyst can provide the corresponding N-alkylated piperidine. libretexts.org More recently, heterogeneous catalysts such as platinum-molybdenum on alumina (B75360) have been developed for the reductive amination of carboxylic acids themselves under hydrogen pressure. rsc.org

Functional Group Interconversions at the Carboxylate Moiety

The ethyl carboxylate group of this compound can undergo various transformations to yield other important derivatives.

One of the most common reactions is the conversion of the ester to an amide. This can be achieved by reacting the ester with an amine. mdpi.comyoutube.com While this reaction can be slow, it can be facilitated by heating or through the use of catalysts. For instance, direct amidation of unactivated esters can be achieved under harsh conditions, but catalytic methods are preferred. mdpi.com Alternatively, the ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the amide. masterorganicchemistry.comorganic-chemistry.org

Another important transformation is the reduction of the ester to the corresponding primary alcohol, (1-methylpiperidin-4-yl)methanol. This reduction is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent. chemguide.co.uk Alternative and milder conditions have also been developed, such as the use of sodium borohydride (B1222165) in combination with metal salts like lithium halides, or catalytic hydrosilylation using manganese(I) complexes. google.comorganic-chemistry.orgnih.gov

| Starting Material | Reaction | Typical Reagents | Product |

| This compound | Amidation | Amine, Heat/Catalyst | 1-Methylpiperidine-4-carboxamide derivative |

| This compound | Reduction | LiAlH₄ or NaBH₄/LiX | (1-Methylpiperidin-4-yl)methanol |

| 1-Methylpiperidine-4-carboxylic acid | Amidation | Amine, DCC | 1-Methylpiperidine-4-carboxamide derivative |

Selective Reduction Pathways to Related Alcohols and Amines

The reduction of the carboxylate moiety in this compound to an alcohol or an amine represents a fundamental transformation in the elaboration of this scaffold. The choice of reducing agent is critical to achieving the desired outcome.

Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for the complete reduction of the ester to the corresponding primary alcohol, (1-methylpiperidin-4-yl)methanol. This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions to the intermediate aldehyde. It is important to note that weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.

The following table summarizes typical reducing agents for ester to alcohol transformations:

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | A powerful, non-selective reducing agent. |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde or Alcohol | Can be controlled at low temperatures to yield the aldehyde. |

| Borane (BH₃) Complexes | Primary Alcohol | Often used for the reduction of carboxylic acids in the presence of esters. |

In a specific example, the reduction of a mixture of cis and trans isomers of a piperidine ester using LiAlH₄ led to the formation of the corresponding primary alcohol, demonstrating the utility of this reagent in synthesizing piperidine-4-methanol derivatives libretexts.org.

Controlled Oxidation Reactions

The oxidation of the N-methyl group or the piperidine ring itself can provide access to a different class of derivatives. The oxidation of N-methylpiperidine derivatives has been studied, with reagents like mercuric acetate-edetic acid (EDTA) being employed. This type of oxidation can lead to the formation of iminium intermediates, which can then be trapped or further react to yield piperidones researchgate.net. The regioselectivity of the oxidation is influenced by the substituents on the piperidine ring researchgate.net. For instance, the presence of a benzyloxy group in the aryl moiety of 1-(2-aryl-2-hydroxyethyl)-3-alkylpiperidines directs the oxidation preferentially to the 6-position of the piperidine ring researchgate.net.

While specific studies on the controlled oxidation of this compound are not extensively detailed in the provided literature, the general principles of N-alkyl amine and piperidine oxidation suggest that reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) could potentially lead to the formation of the corresponding N-oxide or piperidone derivatives. The reaction conditions would need to be carefully controlled to achieve the desired product and avoid over-oxidation.

Nucleophilic Substitution Reactions of the Ester Group

The ester functionality in this compound is susceptible to nucleophilic acyl substitution, allowing for the introduction of a wide variety of functional groups. This reaction class is fundamental to the synthesis of amides, other esters (transesterification), and hydrazides.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group and the formation of the new carbonyl compound. The reactivity of the ester is influenced by both steric and electronic factors.

Common nucleophiles used in these reactions include:

Amines: Primary and secondary amines react with the ester, typically under heating, to form the corresponding amides. This reaction is crucial for the synthesis of many biologically active piperidine derivatives.

Hydroxide (B78521): Saponification, the hydrolysis of the ester with a strong base like sodium hydroxide, yields the corresponding carboxylate salt, which can then be protonated to give the carboxylic acid.

Alkoxides: Transesterification can be achieved by reacting the ethyl ester with another alcohol in the presence of an acid or base catalyst, leading to a different ester derivative.

Hydrazine (B178648): Reaction with hydrazine hydrate (B1144303) can produce the corresponding hydrazide, a useful intermediate for further synthetic transformations.

Carbon-Carbon Bond Formation Methodologies in Piperidine Derivatization

The formation of new carbon-carbon bonds at the piperidine ring is a powerful strategy for increasing molecular complexity and accessing novel chemical space.

Cross-Coupling Reactions Involving Piperidine Building Blocks

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and these methods are applicable to the derivatization of piperidine scaffolds. Key examples include the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. In the context of piperidine synthesis, a 4-halopiperidine derivative can be coupled with a variety of boronic acids to introduce aryl, heteroaryl, or vinyl substituents at the 4-position. An efficient method for constructing 4-benzyl piperidines has been described using a Suzuki protocol, which tolerates a wide range of substrates organic-chemistry.org.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A 4-halopiperidine derivative could be coupled with various alkynes to introduce alkynyl moieties. Copper-free Sonogashira coupling conditions have been developed using a tetrakis-piperidine-4-ol ligand in combination with Pd/C, allowing for the successful coupling of aryl iodides with alkynes rsc.org.

Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction, it is a crucial cross-coupling method for derivatizing piperidines. This reaction couples an amine with an aryl halide or triflate. For instance, piperidine itself can be coupled with various aryl bromides to form N-arylpiperidines researchgate.netrsc.org. An intramolecular version of this reaction has been used to synthesize spiro[indoline-2,3'-piperidines] rsc.org.

The following table provides a summary of these key cross-coupling reactions:

| Reaction Name | Reactants | Product | Catalyst System (Typical) |

| Suzuki Coupling | Organoboron compound + Organic Halide/Triflate | Biaryl, Vinylarene | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira Coupling | Terminal Alkyne + Organic Halide/Triflate | Arylalkyne, Vinylaalkyne | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine + Organic Halide/Triflate | Arylamine | Pd catalyst, Ligand (e.g., phosphine), Base |

Strecker-Type Condensations in Piperidine Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids, and its principles can be applied to the synthesis of 4-amino-4-carboxypiperidine derivatives. The reaction typically involves the treatment of a ketone or aldehyde with an amine, a cyanide source (e.g., KCN), and an acid.

An optimized Strecker-type condensation of a piperidone with aniline (B41778) and HCN has been reported to yield the corresponding anilino-nitrile in high yield researchgate.net. Subsequent hydrolysis of the nitrile group can then furnish the carboxylic acid. This methodology provides a direct route to 4-amino-4-cyanopiperidines, which are valuable intermediates for the synthesis of potent analgesics researchgate.netresearchgate.net. The classical Strecker synthesis produces a racemic mixture of α-amino acids, but asymmetric variations have been developed wikipedia.org.

Green Chemistry Principles Applied to the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of piperidine synthesis, several strategies have been developed to align with these principles.

One approach involves the use of water as a solvent. A green approach to the synthesis of N-substituted piperidones has been developed that presents advantages over the classical Dieckman condensation organic-chemistry.org. Furthermore, water-mediated intramolecular cyclization has been utilized for the synthesis of substituted piperidinols nih.gov.

The development of multicomponent reactions (MCRs) is another key aspect of green chemistry, as they allow for the synthesis of complex molecules in a single step, reducing waste and improving atom economy. The synthesis of highly functionalized piperidines has been achieved through MCRs researchgate.net.

Catalysis also plays a central role in green chemistry. The use of reusable catalysts and the development of catalytic reactions that proceed under mild conditions are highly desirable. For example, the use of palladium catalysts in cross-coupling reactions allows for the efficient formation of C-C and C-N bonds under relatively mild conditions nih.gov. The development of photocatalytic methods, such as the use of organic photoredox catalysts for the synthesis of piperazines, offers a more sustainable alternative to traditional methods that may use toxic reagents like tin mdpi.com.

The application of these green chemistry principles to the synthesis of analogues of this compound can lead to more environmentally benign and efficient synthetic routes.

Stereoselective Synthetic Approaches for Enantiopure this compound Derivatives

The synthesis of enantiomerically pure this compound, which is chiral at the C4 position when an additional substituent is present, or when the piperidine ring itself imparts chirality in a more complex system, necessitates the use of stereoselective methods. The primary strategies employed for achieving high enantiopurity in piperidine-4-carboxylate derivatives include enzymatic kinetic resolution, classical diastereomeric resolution, asymmetric synthesis from chiral precursors, and asymmetric catalysis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green methodology for the separation of racemates. Lipases are particularly effective for the stereoselective hydrolysis or transesterification of esters. Candida antarctica lipase (B570770) B (CAL-B) is a widely used and robust biocatalyst for the resolution of a variety of chiral compounds, including piperidine derivatives. researchgate.netrsc.orgnih.govnih.gov

The principle of enzymatic kinetic resolution of a racemic ethyl piperidine-4-carboxylate derivative involves the selective hydrolysis of one enantiomer by the lipase, leaving the other enantiomer unreacted. For instance, in the resolution of racemic cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, CAL-B selectively hydrolyzes the (2R,3S)-enantiomer, allowing for the isolation of the unreacted (2S,3R)-diester with high enantiomeric excess (>99% ee). researchgate.net A similar strategy could be envisioned for a racemic precursor to this compound.

The efficiency of such resolutions is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of lipase, the solvent, the acylating agent (in the case of transesterification), temperature, and pH.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions of Piperidine and Related Derivatives

| Substrate | Enzyme | Reaction Type | Key Parameters | Product (ee) | Reference |

| cis-(±)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate | Candida antarctica lipase B (CAL-B) | Hydrolysis | pH 7.5, 45°C | >99% (unreacted ester) | researchgate.net |

| (±)-1-(4-methoxyphenyl)ethanol | Novozym 40086 | Transesterification | n-hexane, vinyl acetate, 35°C | 99.87% (unreacted alcohol) | nih.gov |

| rac-Indanyl acetate | Immobilized Candida antarctica lipase B | Hydrolysis | Phosphate buffer pH 7, 30°C | >99% (alcohol) | nih.gov |

| N-Boc-2-aryl-4-methylenepiperidines | n-BuLi / (+)-sparteine | Asymmetric Deprotonation | THF, -78°C | High er (recovered starting material) | researchgate.net |

Classical Diastereomeric Resolution

A well-established method for obtaining enantiopure compounds is through classical resolution, which involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can be separated by techniques such as fractional crystallization. libretexts.org

For the synthesis of enantiopure this compound, this strategy could be applied to its precursor, N-methylpiperidine-4-carboxylic acid. The racemic acid can be reacted with an enantiomerically pure chiral base, such as (+)- or (-)-brucine, strychnine, or a simpler synthetic amine like (R)-1-phenylethanamine, to form diastereomeric salts. libretexts.org After separation of these salts by crystallization, the desired enantiomer of N-methylpiperidine-4-carboxylic acid can be recovered by treatment with a strong acid, followed by esterification to yield the target ethyl ester. Conversely, a racemic N-methyl-4-aminopiperidine derivative could be resolved using a chiral acid like (+)-tartaric acid. libretexts.org

Asymmetric Synthesis from Chiral Precursors

This approach, often referred to as the "chiral pool" strategy, utilizes readily available enantiopure starting materials, such as amino acids, to construct the chiral piperidine ring. nih.govnih.gov The inherent chirality of the starting material is transferred to the final product. For example, enantiopure α-amino acids can be elaborated through a series of reactions to form substituted piperidines. While this method is powerful, it may require multi-step syntheses.

Asymmetric Catalysis

Modern synthetic chemistry heavily relies on asymmetric catalysis to generate chiral molecules with high enantioselectivity. Key approaches applicable to the synthesis of chiral piperidine-4-carboxylates include asymmetric hydrogenation and organocatalytic methods.

Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral tetrahydropyridine (B1245486) precursor is a highly efficient method for creating a chiral piperidine ring. Transition metal catalysts, particularly those based on ruthenium complexed with chiral phosphine (B1218219) ligands like BINAP, have demonstrated remarkable success in the asymmetric hydrogenation of various unsaturated substrates. nih.govwikipedia.orgnih.gov For instance, the asymmetric hydrogenation of N-acylated benzylidene-tetrahydroisoquinolines using BINAP-Ru catalysts can yield the corresponding chiral tetrahydroisoquinolines with near-perfect enantioselectivity. nih.gov A similar strategy could be applied to an appropriately designed N-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate precursor.

Table 2: Examples of Asymmetric Hydrogenation of Prochiral Substrates

| Substrate | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| Methyl (Z)-α-acetamidocinnamate | (R)-BINAP-Ru complex | Chiral amino acid derivative | >95% | nih.gov |

| Simple ketones | BINAP/1,2-diamine-Ru(II) | Chiral alcohols | up to 99.9% | wikipedia.org |

| 1-Tetralones | RuCl₂(binap)(1,4-diamine) / t-C₄H₉OK | Chiral tetralols | High ee | capes.gov.br |

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral phosphoric acids, for example, have been used to catalyze the enantioselective intramolecular cyclization of unsaturated acetals to produce functionalized chiral piperidines with high enantioselectivity. nih.govumich.edu This method offers a metal-free alternative for the construction of the chiral piperidine core.

Use of Chiral Auxiliaries

Another effective strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed. Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates for the enantioselective synthesis of a wide range of substituted piperidines. umich.edu The chiral auxiliary controls the stereoselective introduction of substituents at various positions on the piperidine ring.

Structural Elucidation and Advanced Conformational Analysis of Ethyl 1 Methylpiperidine 4 Carboxylate Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of Ethyl 1-methylpiperidine-4-carboxylate. These techniques provide detailed information about the molecular framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules. ¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms within the molecule, respectively.

For this compound, the ¹H NMR spectrum displays characteristic signals that confirm its structure. The ethyl ester group is identified by a triplet signal for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-). A singlet peak corresponds to the N-methyl group (N-CH₃). The protons on the piperidine (B6355638) ring appear as a series of multiplets, with their specific chemical shifts and coupling patterns revealing their axial or equatorial positions.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom. Key resonances include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the N-methyl carbon, and the individual carbons of the piperidine ring.

The following tables summarize typical NMR data for this compound and its parent structure, Ethyl piperidine-4-carboxylate.

¹H NMR Spectral Data

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| This compound | N-CH₃ | ~2.3 | s |

| Piperidine Ring Protons | ~1.7-3.0 | m | |

| -OCH₂CH₃ | ~4.1 | q | |

| -OCH₂CH₃ | ~1.2 | t | |

| Ethyl piperidine-4-carboxylate chemicalbook.com | -OCH₂CH₃ chemicalbook.com | 4.130 chemicalbook.com | q chemicalbook.com |

| Piperidine Ring Protons (axial/equatorial) chemicalbook.com | 1.46-3.087 chemicalbook.com | m chemicalbook.com | |

| -OCH₂CH₃ chemicalbook.com | 1.255 chemicalbook.com | t chemicalbook.com |

s = singlet, t = triplet, q = quartet, m = multiplet. Data is illustrative and can vary based on solvent and instrument frequency.

¹³C NMR Spectral Data

| Compound | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| This compound | C=O (Ester) | ~175 |

| -OCH₂CH₃ | ~60 | |

| Piperidine C2/C6 | ~55 | |

| N-CH₃ | ~46 | |

| Piperidine C4 | ~41 | |

| Piperidine C3/C5 | ~28 | |

| -OCH₂CH₃ | ~14 | |

| Ethyl 4-piperidinecarboxylate chemicalbook.com | C=O (Ester) chemicalbook.com | 175.4 chemicalbook.com |

| -OCH₂CH₃ chemicalbook.com | 60.1 chemicalbook.com | |

| Piperidine C2/C6 chemicalbook.com | 42.9 chemicalbook.com | |

| Piperidine C4 chemicalbook.com | 41.2 chemicalbook.com | |

| Piperidine C3/C5 chemicalbook.com | 28.5 chemicalbook.com | |

| -OCH₂CH₃ chemicalbook.com | 14.2 chemicalbook.com |

Data is illustrative and can vary. Data for Ethyl 4-piperidinecarboxylate from ChemicalBook. chemicalbook.com

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for making unambiguous assignments. COSY experiments establish proton-proton coupling networks, connecting adjacent protons in the piperidine ring and within the ethyl group. HSQC correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon environments.

Mass Spectrometry (MS and High-Resolution MS) for Molecular Formula Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and verifying its elemental composition.

For this compound, standard electron ionization MS would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. rsc.org The precise mass measurement from HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Molecular Formula and Mass Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key functional groups. A strong, sharp absorption band is observed for the carbonyl (C=O) stretching vibration of the ester group. Another significant band corresponds to the C-O stretching of the ester. The presence of the saturated C-H bonds of the piperidine ring and methyl/ethyl groups is indicated by stretching vibrations just below 3000 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1730 - 1750 |

| Ester C-O | Stretch | 1150 - 1250 |

| C-H (sp³) | Stretch | 2800 - 3000 |

| C-N | Stretch | 1000 - 1250 |

Data is illustrative. Specific values can be found in spectral databases for related compounds. nist.govnih.gov

Advanced Chromatographic Techniques (HPLC, UPLC, GC) for Purity Profiling and Separation Science

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are routinely employed.

These methods are used to separate this compound from any unreacted starting materials, by-products, or isomers formed during its synthesis. The purity of the final compound is determined by integrating the peak area of the main component relative to any impurities. For instance, purification of related compounds is often achieved using column chromatography with eluents like ethyl acetate/hexanes. rsc.org The choice between HPLC, UPLC, and GC depends on the compound's volatility and thermal stability. Given its properties, both GC and reversed-phase HPLC would be suitable methods for analyzing this compound. rsc.orgnist.gov

X-ray Crystallography for Solid-State Molecular Architecture

A study on ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate revealed critical details about the piperidine ring's conformation. nih.gov In this analogue, the piperidine ring adopts a stable chair conformation. nih.gov The atoms N2 and C19 deviate from the mean plane of the other ring atoms, which is characteristic of this geometry. nih.gov Crucially, the bulky ethyl ester group is located in an equatorial position relative to the piperidine ring. nih.gov This arrangement minimizes steric hindrance, particularly unfavorable 1,3-diaxial interactions, which is the most stable thermodynamic conformation. It is highly probable that this compound would adopt a similar solid-state architecture, with the piperidine in a chair form and the ethyl carboxylate substituent in the equatorial position.

Conformational Preferences and Dynamics of the Piperidine Ring

The piperidine ring is not planar and exists predominantly in a chair conformation to relieve ring strain. nih.gov For N-substituted piperidines, such as this compound, two key conformational considerations arise: the orientation of the N-methyl group and the substituent at the C-4 position.

Studies on N-methylpiperidines have shown that the N-methyl group preferentially occupies the equatorial position. rsc.org This orientation minimizes steric clashes with the axial hydrogens at the C-2 and C-6 positions. The piperidine ring can undergo a "ring flip" or chair-chair interconversion, where axial and equatorial substituents exchange positions. However, the conformer with the N-methyl group in the equatorial position is significantly lower in energy and thus more populated at equilibrium.

The conformational dynamics of N-methyl piperidine (NMP) itself involve an equilibrium between chair and twist-boat structures. rsc.org However, the chair conformer is generally the most stable. rsc.org For this compound, the presence of the ethyl carboxylate group at the C-4 position further influences the conformational landscape. To avoid high-energy 1,3-diaxial interactions with the axial hydrogens at C-2 and C-6, this large substituent will strongly favor the equatorial position.

Therefore, the most stable and predominant conformation of this compound is a chair form where both the N-methyl group and the C-4 ethyl carboxylate group are in equatorial orientations. This arrangement provides the most sterically and energetically favorable three-dimensional structure for the molecule. lumenlearning.com

Investigation of Salt Forms and Their Structural Implications

The conversion of a parent drug molecule into a salt form is a common strategy in pharmaceutical development to enhance properties such as solubility, stability, and bioavailability. For this compound and its analogues, the basic nitrogen atom of the piperidine ring is readily protonated to form various acid addition salts. The choice of the counter-ion can significantly influence the three-dimensional structure of the molecule in the solid state, which in turn can affect its physicochemical and pharmacological properties. The most commonly studied salt form for analogues such as pethidine is the hydrochloride salt. nih.govnih.govnih.govnih.govfda.gov

The formation of a salt introduces an ionic interaction between the protonated piperidine nitrogen and the counter-ion (e.g., chloride). This interaction, along with other intermolecular forces such as hydrogen bonding and van der Waals forces, dictates the crystal packing and the conformation of the molecule within the crystal lattice. For instance, in the hydrochloride salt of pethidine, the protonated nitrogen atom acts as a hydrogen bond donor, interacting with the chloride anion. nih.gov

The conformation of the piperidine ring is a critical aspect of the molecule's structure. In solution, piperidine rings typically exist in a rapid equilibrium between two chair conformations. However, in the solid state, the molecule adopts a single, lower-energy conformation. The orientation of the substituents on the piperidine ring, particularly the 4-phenyl and 4-ethoxycarbonyl groups in analogues like pethidine, is of significant interest. These orientations can be described as either axial or equatorial. NMR studies on related piperidine derivatives have shown that the conformational preference can be influenced by the substitution pattern. nih.gov

The structural implications of salt formation extend beyond simple protonation. The nature of the counter-ion can lead to the formation of different polymorphs (different crystal structures of the same compound) or solvates/hydrates. Each of these solid forms can have unique physical properties. For example, the free base conversion ratio for pethidine salts is reported to be 0.87 for the hydrochloride and 0.84 for the hydrobromide, indicating a difference in molecular weight and potentially in crystal packing due to the different anions.

A comprehensive understanding of the salt forms of this compound and its analogues would require single-crystal X-ray diffraction studies. Such studies would provide precise information on bond lengths, bond angles, and torsional angles, allowing for a detailed comparison between different salt forms and an elucidation of the specific structural roles of the counter-ions.

Table of Key Structural Features of Pethidine Hydrochloride (Analogue)

| Feature | Description | Reference |

| Salt Formation | Protonation of the piperidine nitrogen by hydrochloric acid to form an ammonium (B1175870) salt. | nih.gov |

| Piperidine Ring Conformation | Expected to adopt a chair conformation in the solid state. | |

| Substituent Orientation | The 1-methyl group and the 4-phenyl and 4-ethoxycarbonyl groups will occupy specific axial or equatorial positions. | |

| Intermolecular Interactions | Dominated by ionic interactions between the protonated amine and the chloride ion, as well as potential hydrogen bonding. | nih.gov |

Computational Chemistry and Molecular Modeling Studies of Ethyl 1 Methylpiperidine 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For Ethyl 1-methylpiperidine-4-carboxylate, these calculations can determine key electronic properties that govern its interactions and stability.

Methods like DFT with a suitable basis set, such as B3LYP/6-311G+(d,p), are employed to optimize the molecular geometry and compute various electronic descriptors. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen of the ester group, indicating a site prone to electrophilic attack or hydrogen bond donation. Conversely, positive potential (blue) would be expected around the hydrogen atoms. These maps are instrumental in predicting how the molecule will interact with a biological receptor's active site.

Table 1: Predicted Electronic Properties of a Piperidine (B6355638) Derivative Scaffold Note: This table is illustrative, based on typical findings for similar heterocyclic compounds.

| Property | Description | Predicted Value/Observation for a Piperidine Scaffold | Reference |

|---|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | Typically localized on the piperidine nitrogen and parts of the ring. | |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | Often distributed over the carboxylate or other substituent groups. | |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A significant gap suggests high kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution. | Negative potential on the carbonyl oxygen; positive potential on amine hydrogens. | |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the dynamic behavior of molecules over time. For this compound, MD simulations are essential for exploring its conformational landscape and the influence of solvent.

The piperidine ring is not planar and primarily exists in chair conformations to minimize steric and torsional strain. However, other conformers like twist-boat forms can also exist. For an N-methylpiperidine, the methyl group can be in either an axial or equatorial position. Electric dipole moment studies and other computational analyses indicate that the equatorial position is generally preferred for the N-methyl group to minimize steric hindrance.

MD simulations can map the energy landscape of these different conformations, revealing their relative stabilities and the energy barriers for interconversion. Ultrafast time-resolved spectroscopy combined with computational analysis has been used to study the conformational dynamics of N-methylpiperidine, revealing coherent oscillatory motions and the potential to form twist conformers upon excitation.

Furthermore, MD simulations are used to understand solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can analyze the formation and dynamics of the solvation shell, study hydrogen bonding between the molecule and water, and calculate the free energy of solvation. This is critical for predicting the molecule's solubility and how its conformation might change in an aqueous biological environment versus a non-polar lipid environment.

Ligand-Protein Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For derivatives of the piperidine scaffold, docking studies are routinely used to understand how they fit into the active site of an enzyme or the binding pocket of a receptor. The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the target's binding site and scoring them based on binding energy.

Successful docking studies can reveal key intermolecular interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen Bonds: The carbonyl oxygen of the ethyl carboxylate group can act as a hydrogen bond acceptor, while any N-H groups on a modified piperidine ring could act as donors.

Hydrophobic Contacts: The ethyl group and the carbon atoms of the piperidine ring can form favorable hydrophobic interactions with non-polar amino acid residues in the binding pocket.

π-π Stacking: If the piperidine scaffold is substituted with an aromatic ring (as in pethidine/meperidine), this ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

These predicted binding modes provide a structural hypothesis for the molecule's mechanism of action, which can then be used to guide further optimization.

Computational screening, or virtual screening, is a powerful method for identifying potential biological targets for a given compound or for finding new hits from a large library of compounds for a specific target. For new piperidine derivatives, web-based tools like SwissTargetPrediction can be used to predict the most likely protein targets based on the principle of chemical similarity to known ligands.

These predictions are based on the idea that structurally similar molecules are likely to have similar biological activities. The output is a ranked list of potential targets, such as enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters. Similarly, online tools like PASS (Prediction of Activity Spectra for Substances) can predict a broad spectrum of potential pharmacological effects and mechanisms of action based on the compound's structure. Such studies have suggested that piperidine derivatives may have applications in treating central nervous system diseases, cancers, or acting as antimicrobial or antiarrhythmic agents.

Table 2: Potential Biological Target Classes for Piperidine Scaffolds Identified by Computational Screening

| Target Class | Predicted Biological Activity | Method | Reference |

|---|---|---|---|

| Enzymes | Inhibition of proteases, kinases, etc. | SwissTargetPrediction, PASS | |

| Receptors | Agonist/antagonist activity at GPCRs, e.g., opioid or sigma receptors. | Virtual Screening, Docking | |

| Ion Channels | Modulation of voltage-gated ion channels. | PASS Online |

| Transporters | Inhibition of neurotransmitter transporters. | SwissTargetPrediction | |

Structure-Based Drug Design (SBDD) and De Novo Design Strategies

Structure-Based Drug Design (SBDD) uses the three-dimensional structural information of the biological target to design new ligands. When the crystal structure of a target protein is known, often in complex with a ligand, medicinal chemists can design new molecules or modify existing ones, like this compound, to improve binding affinity, selectivity, and pharmacokinetic properties.

SBDD efforts with piperidine scaffolds have been successful in developing potent inhibitors for various targets. For instance, by analyzing the X-ray crystal structure of renin, researchers were able to modify a piperidine-based hit to significantly improve its potency, leading to the discovery of new direct renin inhibitors. Similarly, potent HIV-1 protease inhibitors have been developed by using the piperidine scaffold as a P2-ligand, with molecular docking guiding the design to optimize interactions within the enzyme's active site.

De novo design is a more advanced computational strategy where novel molecular structures are built from scratch or from smaller fragments directly within the binding site of a target. The process can involve:

Fragment Placement: Placing small molecular fragments (e.g., a carbonyl group, a methyl group, a phenyl ring) at favorable positions within the binding site.

Fragment Linking: Connecting these fragments with appropriate chemical linkers to form a coherent molecule that fits the shape and chemical environment of the active site.

This approach can generate entirely new chemical scaffolds, potentially leading to drugs with novel mechanisms of action and improved intellectual property positions.

Cheminformatics and Data Mining of Piperidine Scaffolds for Drug Discovery

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. The piperidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in many known drugs and bioactive compounds.

Cheminformatics and data mining approaches are used to understand why this scaffold is so successful. By analyzing large chemical databases (like PubChem, ChEMBL, or DrugBank), researchers can:

Assess Structural Diversity: Analyze the vast number of ways the piperidine scaffold has been substituted and functionalized to target a wide range of biological systems.

Profile Physicochemical Properties: Study how the piperidine ring influences key drug-like properties such as solubility, lipophilicity (logP), and metabolic stability. The introduction of the nitrogen atom and the 3D-character of the ring can modulate these properties favorably.

Identify Structure-Activity Relationships (SAR): Mine data from high-throughput screening (HTS) campaigns to build quantitative structure-activity relationship (QSAR) models. These models mathematically correlate structural features of piperidine derivatives with their biological activity, enabling the prediction of potency for new, unsynthesized compounds.

Improve ADMET Properties: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, helping to prioritize compounds with better chances of success in clinical development.

The integration of these data-driven approaches allows for a more efficient exploration of the chemical space around the piperidine core, accelerating the discovery of new and improved medicines.

Pharmacological Activities and Molecular Mechanisms of Action of Ethyl 1 Methylpiperidine 4 Carboxylate Derivatives

Modulation of Neurotransmitter Systems

The interaction of ethyl 1-methylpiperidine-4-carboxylate derivatives with various neurotransmitter systems is a key area of research, with implications for treating a range of neurological and psychiatric disorders.

GABAa Receptor Agonism

The γ-aminobutyric acid type A (GABAa) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system. While some piperidine (B6355638) derivatives have been investigated for their GABAergic activity, it is noteworthy that many structural modifications of piperazine (B1678402) and ethylenediamine, which can be considered related structures, tend to result in GABAa receptor blockers rather than agonists. nih.gov However, it has been observed that the carbamate (B1207046) adducts of piperazine and ethylenediamine, formed in the presence of bicarbonate, act as more potent GABAa receptor agonists. nih.gov This suggests that the specific chemical form of the molecule plays a critical role in its interaction with the GABAa receptor. Research into derivatives of 5-(4-piperidyl)-3-isoxazolol has shown that certain compounds in this class can act as weak partial agonists at specific GABAa receptor subunit combinations (α2β3γ2, α3β3γ2, and α5β3γ2), while exhibiting antagonistic properties at others. nih.gov This highlights the potential for developing subtype-selective modulators based on the piperidine scaffold.

5-HT3 Receptor Antagonism

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. The general pharmacophore for 5-HT3 receptor antagonists includes an aromatic or heteroaromatic ring, a carbonyl group, and a basic nitrogen center. wikipedia.org Studies on various piperidine and piperazine derivatives have demonstrated their potential as 5-HT3 receptor antagonists. For instance, a series of piperazinylquinoxaline derivatives have been synthesized and shown to act as 5-HT3 receptor antagonists, with some compounds exhibiting potency comparable to or even greater than reference drugs like tropisetron (B1223216) and ondansetron (B39145) in specific assays. nih.gov Similarly, certain quinoxalin-2-carboxamide compounds have been identified as 5-HT3 receptor antagonists with potential antidepressant effects. medchemexpress.com While direct studies on this compound derivatives are limited, the structural similarities to known 5-HT3 antagonists suggest that this class of compounds could be a promising area for the development of novel antagonists.

Cholinesterase Inhibition and Associated Therapeutic Potential

Cholinesterase inhibitors, which block the breakdown of the neurotransmitter acetylcholine, are a cornerstone in the symptomatic treatment of Alzheimer's disease. Research has shown that piperidine derivatives can be potent cholinesterase inhibitors. A notable example is the 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, also known as donepezil, which is a highly selective acetylcholinesterase (AChE) inhibitor with an IC50 value of 5.7 nM. nih.gov This compound demonstrates a selectivity for AChE that is 1250 times greater than for butyrylcholinesterase (BuChE). nih.gov Structure-activity relationship (SAR) studies have revealed that the indanone moiety can effectively replace the 2-isoindoline group found in earlier, rigid analogues without a significant loss of potency. nih.gov Furthermore, studies on piperazine derivatives have also pointed to their anticholinesterase activity. nih.gov The potential for developing potent and selective cholinesterase inhibitors from the piperidine-4-carboxylate ester scaffold is significant, offering a potential therapeutic avenue for neurodegenerative diseases.

Interactions with Dopaminergic Pathways (based on related piperidine compounds)

Piperidine-based structures have been extensively studied for their interactions with the dopaminergic system, which is implicated in conditions such as Parkinson's disease and addiction. The neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its metabolite N-methyl-4-phenylpyridinium ion (MPP+) are well-known for their ability to inhibit dopamine (B1211576) (DA) uptake. nih.gov Studies on MPTP analogs, including N-methyl-4-phenylpiperidine, have shown that they can be potent inhibitors of the dopamine transporter (DAT). nih.gov The affinity for the DAT is influenced by substitutions on the piperidine ring and the nitrogen atom. nih.gov For instance, N-dealkylation and N-propyl substitution tend to decrease affinity for DA uptake. nih.gov

Furthermore, N-phenylpiperazine analogs have been developed as selective ligands for dopamine D2 and D3 receptor subtypes. mdpi.com The selectivity of these compounds is attributed to their ability to bind in a bitopic manner, interacting with both the primary binding site and a secondary, allosteric site on the D3 receptor. mdpi.com This highlights the potential to design piperidine derivatives with specific profiles for interacting with different components of the dopaminergic system, offering therapeutic possibilities for a range of neurological and psychiatric disorders.

Analgesic and Antinociceptive Mechanisms and Structure-Activity Relationships

The search for novel analgesics with improved efficacy and side-effect profiles is a continuous effort in medicinal chemistry. Derivatives of 1-substituted 4-piperidine have shown promise in this area.

SAR studies on a series of 1-substituted derivatives of N-[1-(2-phenylethyl)-4-methoxycarbonyl-4-piperidinyl]-N-propionylaniline, which is structurally related to fentanyl, have demonstrated that these compounds can exhibit potent morphine-like analgesic activity. nih.gov It was found that replacing the β-phenyl group at the 1-position of the piperidine ring with other substituents, such as certain substituted vinyl groups, heterocyclic or alicyclic radicals, and alkyl groups, can maintain or even enhance analgesic potency. nih.gov For example, compounds N-[1-(3,4-dimethyl-3-pentenyl)-4-methoxycarbonyl-4-piperidinyl]-N-propionylaniline and N-[1-(4-methyl-3-pentenyl)-4-methoxycarbonyl-4-piperidinyl]-N-propionylaniline showed higher analgesic activity than 4-methoxycarbonyl fentanyl. nih.gov Studies on other alkyl piperidine derivatives have also confirmed their analgesic potential, with some compounds showing a rapid onset and prolonged duration of action. pjps.pk The analgesic mechanism of some novel piperidine derivatives has been found to be independent of opioid receptor activation, suggesting alternative pathways for pain relief. indexcopernicus.com

Table 1: Analgesic Activity of Selected Piperidine Derivatives

| Compound | Description | Analgesic Activity | Reference |

| N-[1-(3,4-dimethyl-3-pentenyl)-4-methoxycarbonyl-4-piperidinyl]-N-propionylaniline | A 1-substituted derivative of 4-methoxycarbonyl fentanyl. | Higher than 4-methoxycarbonyl fentanyl. | nih.gov |

| N-[1-(4-methyl-3-pentenyl)-4-methoxycarbonyl-4-piperidinyl]-N-propionylaniline | A 1-substituted derivative of 4-methoxycarbonyl fentanyl. | Higher than 4-methoxycarbonyl fentanyl. | nih.gov |

| Various alkyl piperidine derivatives | Compounds with different alkyl substitutions on the piperidine ring. | Showed significant analgesic effects with varying onset and duration. | pjps.pk |

Anti-inflammatory Properties and Signaling Pathway Modulation

Chronic inflammation is a key factor in a multitude of diseases. Piperidine-containing compounds have been investigated for their anti-inflammatory potential, with several studies pointing to their ability to modulate key inflammatory signaling pathways.

Piperine (B192125), an alkaloid from black pepper containing a piperidine moiety, has been shown to exert anti-inflammatory effects by modulating various molecular targets. mdpi.comnih.gov It can reduce the expression of inflammatory molecules such as prostaglandin-endoperoxide synthase 2 (PTGS2, also known as COX-2) and prostaglandin (B15479496) E receptor 4 (PTGER4). nih.gov Furthermore, piperine has been found to modulate the expression of mitogen-activated protein kinases (MAPKs) like ERK and p38, which are crucial in inflammatory signaling. mdpi.comnih.gov

Other studies on different compounds have highlighted the modulation of the NF-κB and MAPK signaling pathways as a key mechanism for their anti-inflammatory effects. researchgate.netnih.gov For instance, some compounds have been shown to suppress the translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression. researchgate.net While direct evidence for this compound derivatives is still emerging, a patent for piperidine- and piperazine-1-carboxylic acid amide derivatives suggests their potential use in treating pain and inflammation by modulating the fatty acid amide hydrolase (FAAH) enzyme. google.com This indicates that the piperidine carboxylate scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Antimicrobial and Antitubercular Activities

Derivatives of the piperidine scaffold have been a focal point in the search for new antimicrobial and antitubercular agents, driven by the urgent need to combat drug-resistant pathogens. Research has demonstrated that specific structural modifications to the piperidine ring system can yield compounds with significant activity against various bacterial strains, including Mycobacterium tuberculosis (MTB).

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of MTB has made the development of novel therapeutic agents a global health priority. japsonline.comresearchgate.net In this context, derivatives incorporating the piperidine moiety have shown promise. For instance, a series of synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates were screened for their in-vitro qualitative anti-TB activity against the H37Rv strain of Mycobacterium tuberculosis. japsonline.com The study, using an agar (B569324) dilution method, found that several derivatives were active at concentrations of 25, 50, and 100 μg/ml, indicating that the indolizine (B1195054) nucleus combined with other functionalities can confer antitubercular properties. japsonline.com

Similarly, other heterocyclic compounds incorporating piperidine-related structures have been investigated. A study on 1,2,3-trisubstituted indolizines revealed that compounds with an ethyl ester group at the 4-position of a benzoyl ring exhibited activity against both the susceptible H37Rv strain (MIC values ranging from 4 to 32 µg/mL) and MDR-MTB strains (MIC values of 16–64 µg/mL). nih.gov The most potent compound against the H37Rv strain, featuring a fluorine atom on the benzoyl group and a methyl group on the indolizine ring, had a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov

The rationale behind modifying core structures like isoniazid (B1672263) with lipophilic moieties such as piperidine is to enhance the drug's permeation into the bacterial cell, potentially overcoming resistance mechanisms and improving efficacy. researchgate.net

Table 1: Antitubercular Activity of Selected Heterocyclic Derivatives

| Compound Series | Target Strain(s) | Range of MIC Values (µg/mL) | Key Findings |

|---|---|---|---|

| Ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates | M. tuberculosis H37Rv | Active at 25-100 | Eleven of the eighteen tested compounds showed activity at all concentrations. japsonline.com |

| 1,2,3-Trisubstituted Indolizines | H37Rv & MDR-MTB | 4 - 64 | Compounds with a 4-ethyl ester benzoyl group were active against MDR strains. nih.gov |

Anticancer Properties and Cytotoxic Mechanisms

The piperidine nucleus is a key structural motif in a variety of compounds investigated for their anticancer potential. nih.gov Derivatives of 1,3,4-trisubstituted-4-piperidinols, which share a core structure with this compound, have demonstrated significant cytotoxic effects against both murine and human tumor cell lines. nih.gov

In one study, structural modifications of lead 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols resulted in new derivatives with enhanced potency. nih.gov These compounds were evaluated against murine P388 and L1210 leukemic cells, as well as human Molt 4/C8 and CEM T-lymphocytes. Certain derivatives displayed average potencies that were comparable to, though less than, the reference drug melphalan (B128). nih.gov However, against a broader panel of human tumor cell lines, several of these piperidinol derivatives were substantially more active than melphalan and showed selective toxicity towards colon and leukemic cancer cells. nih.gov One specific 4-piperidinol derivative proved active in an in vivo hollow fiber assay, confirming the potential of this class of compounds as novel antineoplastic agents. nih.gov

The mechanisms underlying the anticancer activity of piperidine-containing compounds often involve the induction of apoptosis. nih.gov For example, piperine, an alkaloid containing a piperidine ring, has been shown to induce apoptosis in leukemic cells by increasing the concentration of caspase-3, a key enzyme in the intrinsic apoptotic pathway. nih.gov While structurally different from this compound, the findings for related piperidine compounds suggest that derivatives could similarly interfere with critical cellular pathways in cancer cells, such as cell cycle progression and signaling pathways like PI3K/Akt and NF-κB. nih.gov

Table 2: Cytotoxicity of Selected 4-Piperidinol Derivatives

| Compound Class | Cell Lines Tested | Key Cytotoxic Findings |

|---|---|---|

| 4-Aryl-3-arylcarbonyl-1-ethyl-4-piperidinols | Murine P388, L1210; Human Molt 4/C8, CEM | New derivatives showed greater potency than parent compounds. nih.gov |

Enzyme Inhibition Studies (e.g., S. aureus and E. coli Enoyl-ACP Reductase, Protein Kinase D)

Enoyl-acyl carrier protein reductase (ENR), known as FabI, is a crucial enzyme in bacterial fatty acid biosynthesis. nih.gov Its essential role and its structural difference from mammalian fatty acid synthesis enzymes make it an attractive target for developing narrow-spectrum antibacterial drugs. nih.govbiotech-asia.org Derivatives containing piperidine structures have been identified as potent inhibitors of this enzyme in both Staphylococcus aureus and Escherichia coli.

Spiro-naphthyridinone piperidines have been synthesized and shown to be effective inhibitors of S. aureus and E. coli FabI. nih.gov Two compounds from this class, 14a and 14c, exhibited sub-nanomolar inhibitory activity against E. coli FabI, placing them among the most potent inhibitors of this enzyme discovered. nih.gov

Another class of inhibitors, the 2-(alkylthio)-4,6-diphenylpyridine-3-carbonitriles (thiopyridines), were identified through high-throughput screening as specific inhibitors of E. coli ENR. nih.gov Members of this series inhibited the purified enzyme with 50% inhibitory concentrations (IC50) ranging from 3 to 25 μM and also halted the growth of S. aureus and Bacillus subtilis with MIC values between 1 and 64 μg/ml. nih.gov The antibacterial effect was confirmed to be linked to the inhibition of fatty acid biosynthesis. Interestingly, while potent against the isolated E. coli enzyme, these compounds did not show activity against whole E. coli cells, suggesting potential issues with cell permeability. nih.gov

These studies highlight a clear structure-activity relationship, where specific substitutions on the core ring system directly correlate with the potency of enzyme inhibition and antibacterial activity. nih.govnih.gov

Table 3: Inhibition of Enoyl-ACP Reductase (FabI) by Piperidine-Related Derivatives

| Inhibitor Class | Target Enzyme | Potency (IC50) | Key Findings |

|---|---|---|---|

| Spiro-naphthyridinone piperidines | E. coli FabI | Sub-nanomolar | Among the most potent FabI inhibitors described. nih.gov |

| Thiopyridines | E. coli ENR (FabI) | 3 to 25 µM | Also showed antibacterial activity against S. aureus and B. subtilis. nih.gov |

DNA Binding and Intercalation Mechanisms

DNA intercalation, the process where a molecule inserts itself between the base pairs of a DNA helix, is a primary mechanism of action for many anticancer and antimicrobial drugs. nih.govnih.gov This interaction distorts the DNA structure, interfering with replication and transcription and ultimately leading to cell death. nih.gov The ability of a compound to intercalate is heavily dependent on its structure, particularly the presence of a planar aromatic system.

While this compound itself is not a classic intercalator, its derivatives can be designed to incorporate planar moieties capable of such interactions. For example, studies on 1,8-naphthalimides, which are known DNA intercalators, show that attaching different side chains significantly influences their DNA binding affinity and cytotoxic effects. mdpi.com The intercalation process typically involves a "groove binding" step, where the molecule first associates with the minor groove of the DNA, followed by the insertion of the planar moiety into the base pair stack. nih.govrsc.org

The binding affinity and mode of interaction are governed by weak intermolecular forces. rsc.org Structural modifications, such as the addition of charged side chains or specific substituents, can modulate these interactions and enhance the stability of the drug-DNA complex. For instance, studies with acridine-4-carboxamides have shown that both the chromophore intercalation and the side chain binding are sequence-specific. ijddd.com Similarly, for 4-carboranyl-1,8-naphthalimide derivatives, thermal denaturation experiments showed a significant increase in the melting temperature of calf thymus DNA (ΔTm = 7.67–12.33 °C), which is strong evidence of a stabilizing intercalative binding mode. mdpi.com These findings suggest that by conjugating a piperidine derivative to a suitable planar aromatic system, it is possible to create potent DNA-targeting agents.

Pharmacokinetic Influences of Structural Modifications and Metabolic Stability

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is critical to its success. nih.gov A key parameter within this profile is metabolic stability, which describes a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver. nih.gov High metabolic instability can lead to low bioavailability and a short half-life, requiring more frequent dosing and potentially leading to poor patient compliance. psu.edu

Structural modification is a primary strategy used in drug discovery to enhance metabolic stability. researchgate.net One common approach is to reduce the lipophilicity of a molecule, as metabolic enzymes often have lipophilic binding sites. psu.eduresearchgate.net Another effective tactic is to block metabolically vulnerable sites on the molecule. This can be achieved by introducing electron-withdrawing groups or by adding bulky groups that create steric hindrance, preventing the enzyme from accessing the site. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery Research

Rational Design and Synthesis of Novel Therapeutic Agents